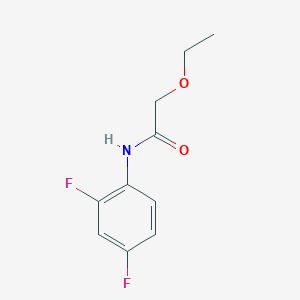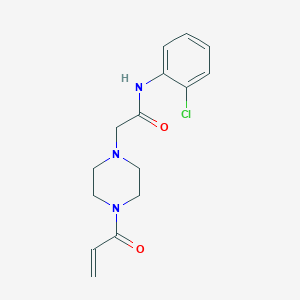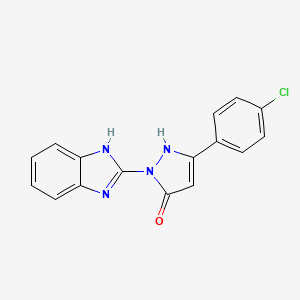
N-(2,4-difluorophenyl)-2-ethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-ethoxyacetamide: is an organic compound characterized by the presence of a difluorophenyl group attached to an ethoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-ethoxyacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and ethyl chloroacetate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol.
Procedure: The 2,4-difluoroaniline is reacted with ethyl chloroacetate under reflux conditions to form the intermediate ethyl 2-(2,4-difluorophenylamino)acetate. This intermediate is then hydrolyzed and subsequently amidated to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-difluorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2,4-difluorophenyl)-2-ethoxyacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity and ability to interact with biological macromolecules.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to improved drug efficacy and selectivity.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorinated groups can enhance material properties like chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which N-(2,4-difluorophenyl)-2-ethoxyacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The difluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2-chloroacetamide
- N-(2,4-difluorophenyl)-2-methoxyacetamide
Uniqueness
N-(2,4-difluorophenyl)-2-ethoxyacetamide is unique due to the presence of both ethoxy and difluorophenyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential bioactivity, which may not be present in similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C10H11F2NO2 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-6-10(14)13-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3,(H,13,14) |
Clave InChI |
REHBABXSHGFMSM-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)NC1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(biphenyl-4-yl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11035224.png)
![6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B11035226.png)
![Ethyl 6-amino-5-cyano-2,4',4',9'-tetramethyl-2'-oxo-6'-(1-piperidinylmethyl)-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate](/img/structure/B11035227.png)
![2-Benzyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11035228.png)


![N-Benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11035250.png)
![N-{(Z)-[(3,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11035253.png)
![5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11035267.png)
![Ethyl N-[5-(3-piperidinopropanoyl)-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL]carbamate](/img/structure/B11035268.png)

![5,7-dimethyl-9-pentanoyl-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11035273.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide](/img/structure/B11035293.png)

